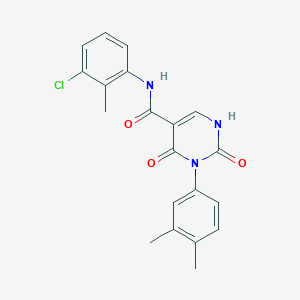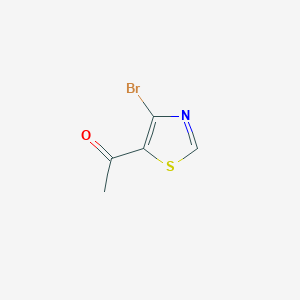
1-(4-Bromothiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromothiazol-5-yl)ethanone is a chemical compound with the CAS Number: 1368248-75-2 . It has a molecular weight of 206.06 and its IUPAC name is 1-(4-bromo-1,3-thiazol-5-yl)ethanone .
Molecular Structure Analysis
The molecular formula of this compound is C5H4BrNOS . The InChI code for this compound is 1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that aromatic compounds like this often undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
This compound is a solid or liquid compound that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Biological Activities
1-(4-Bromothiazol-5-yl)ethanone serves as a precursor in the synthesis of various biologically active derivatives. For instance, new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives were synthesized and demonstrated potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. Some of these derivatives also showed significant inhibition of LPS-stimulated NO generation and cytotoxicity against several cancer cell lines, indicating their potential as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).
Molecular Structure and Pharmacological Potential
Studies on the molecular structure of derivatives of this compound, such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, provide insights into their electronic properties and potential pharmacological applications. The HOMO-LUMO analysis and molecular docking studies suggest these compounds might exhibit inhibitory activity against target proteins and may act as anti-neoplastic agents (Mary et al., 2015).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of derivatives synthesized from this compound have been extensively studied. For example, novel 1,3,4-oxadiazole derivatives showed strong activity against several strains of Staphylococcus aureus, indicating their potential as new drug candidates with significant antibacterial properties (Oliveira et al., 2012).
Anticholinesterase and Anticancer Properties
Additionally, certain derivatives have been evaluated for their anticholinesterase activities, indicating potential applications in treating neurodegenerative diseases. Some compounds exhibited high anticholinesterase activity, which could be beneficial in the development of treatments for conditions like Alzheimer's disease (Mohsen et al., 2014). Furthermore, other studies have focused on synthesizing derivatives with potent anticancer activities against various cancer cell lines, highlighting the versatility of this compound derivatives in medicinal chemistry (Mahmoud et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-bromo-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQYIIOBFFFTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
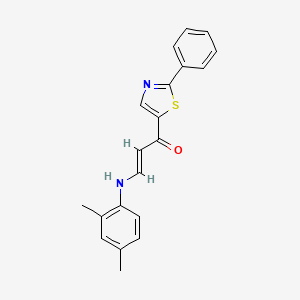
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2749429.png)
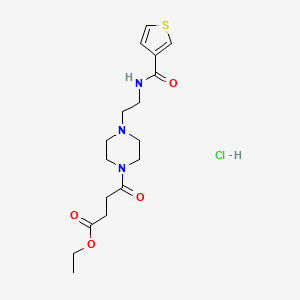
![2-Chloro-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetamide](/img/structure/B2749431.png)
![1-Methyl-1'-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2749433.png)
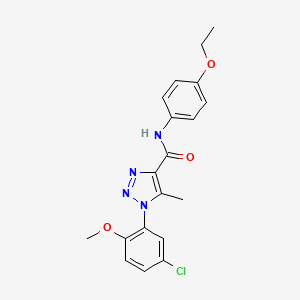
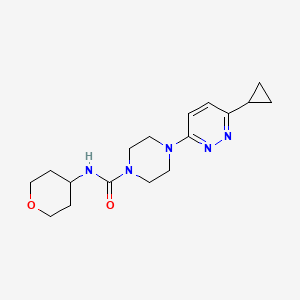
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2749438.png)
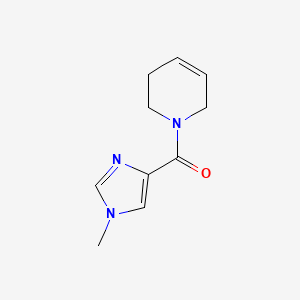

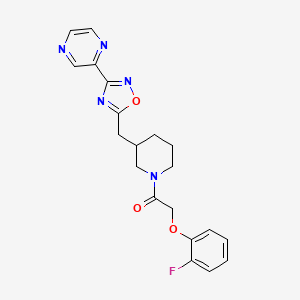
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)
